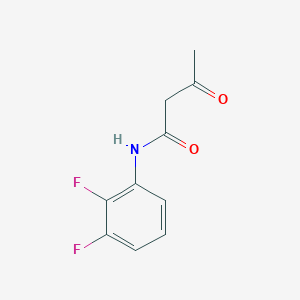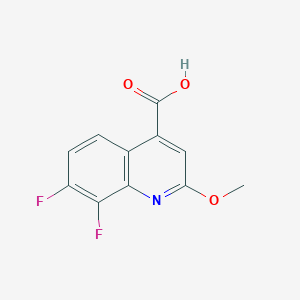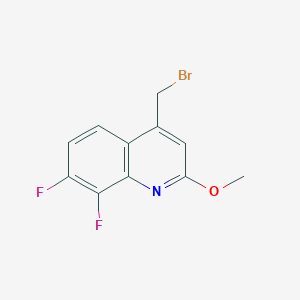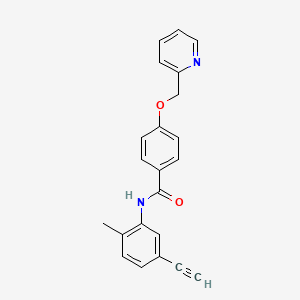
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Übersicht
Beschreibung
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of quinoline and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of (2-Chloro-7,8-difluoroquinolin-4-yl)methanol is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been reported to exhibit antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Chloro-7,8-difluoroquinolin-4-yl)methanol in lab experiments is its potential anti-inflammatory and anti-tumor activities. The compound may be useful in the development of new drugs for the treatment of inflammatory diseases and cancer. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of the compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on (2-Chloro-7,8-difluoroquinolin-4-yl)methanol. One direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action may lead to the development of more effective drugs for the treatment of inflammatory diseases and cancer. Another direction is to investigate the potential use of this compound as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further studies are needed to determine the safety and potential side effects of the compound.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol has been used in various scientific research applications. It has been reported to exhibit anti-inflammatory and anti-tumor activities. The compound has also been used as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, this compound has been used as a precursor for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
(2-chloro-7,8-difluoroquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-8-3-5(4-15)6-1-2-7(12)9(13)10(6)14-8/h1-3,15H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOLRSPRANNPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=N2)Cl)CO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676349 | |
| Record name | (2-Chloro-7,8-difluoroquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125702-53-5 | |
| Record name | (2-Chloro-7,8-difluoroquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



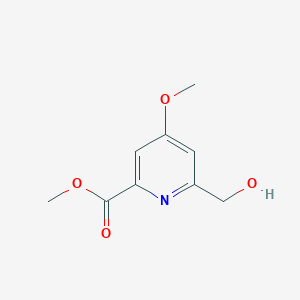
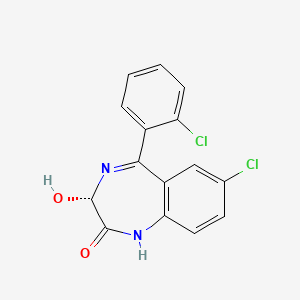
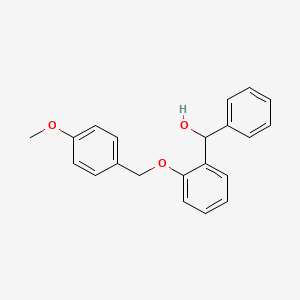


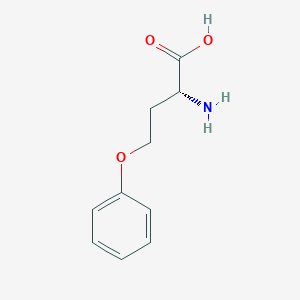
![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3184382.png)
